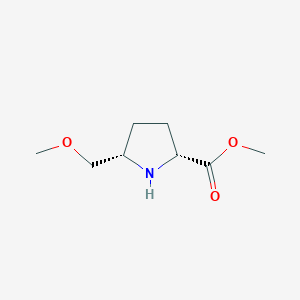

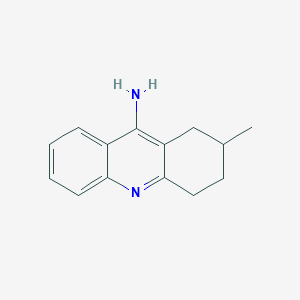

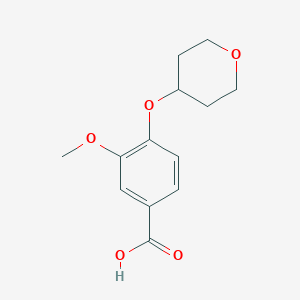

![molecular formula C13H17ClN2O B2549902 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide CAS No. 505066-75-1](/img/structure/B2549902.png)

2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide is a chemical entity that has been explored for its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, derivatives of similar structures have been synthesized and studied for various biological properties, such as antimicrobial activity and enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of intermediates that are further reacted with secondary amines like piperidine. For instance, in the synthesis of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives, intermediates were reacted with 2-chloroacetylchloride and then with secondary amines in the presence of triethylamine (TEA) to yield the desired compounds . Similarly, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using spectroscopic techniques such as Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry. These techniques help in elucidating the structure and confirming the identity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, where an amine group attacks an electrophilic center, such as a carbon atom bonded to a halogen or a sulfonyl group. The reactions are often carried out in the presence of a base to deprotonate the amine, making it a stronger nucleophile, and in a polar aprotic solvent to stabilize the intermediate and facilitate the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the piperidine ring, a halogen atom, and various substituents can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of these compounds is also a significant chemical property, with some derivatives showing moderate to good activity against bacteria and fungi . The enzyme inhibition properties of the synthesized compounds against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes have also been evaluated, with some compounds displaying promising activity .

Relevant Case Studies

The antimicrobial screening of the synthesized thiazole derivatives revealed that certain compounds exhibited promising antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/ml. Specifically, compound 3d showed strong antibacterial activity against E. coli and S. aureus, while compound 3j was effective against C. albicans, A. niger, and A. flavus . The enzyme inhibition studies of the N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives indicated that almost all synthesized compounds displayed activity against the targeted enzymes, with a few exceptions .

科学的研究の応用

Pharmacological Interest in Piperidine Alkaloids

Piperidine alkaloids, due to their diverse pharmacological properties, have attracted significant interest. For instance, the piperidine heterocycle, a core structural motif in many pharmacologically active compounds, offers a broad range of therapeutic applications. Research indicates that modifications to the piperidine nucleus can result in compounds with varied therapeutic profiles, underscoring the importance of this structural feature in drug design. This insight suggests that specific derivatives, such as 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide, could be explored for their potential pharmacological benefits (Singh et al., 2021).

Chemical and Biological Evaluations

The study of thiophene analogues, which share structural similarities with piperidine derivatives in terms of aromatic substitution patterns, reveals the importance of evaluating such compounds for potential carcinogenicity. This underscores the necessity of thorough chemical and biological assessments for derivatives like 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide to ascertain their safety and efficacy in various applications (Ashby et al., 1978).

Drug Design and Therapeutic Potential

The exploration of arylcycloalkylamines and related structures, including piperidine and piperazine derivatives, for their binding affinity at D2-like receptors, illustrates the strategic approach in designing compounds with potential antipsychotic effects. This suggests that studying the structural components of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide could offer insights into its potential therapeutic applications, especially in the context of central nervous system disorders (Sikazwe et al., 2009).

特性

IUPAC Name |

2-chloro-N-(2-piperidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-10-13(17)15-11-6-2-3-7-12(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKINZVMVEFFJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

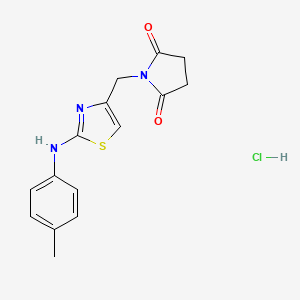

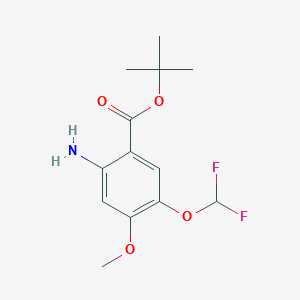

![8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549823.png)

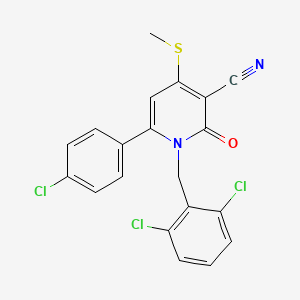

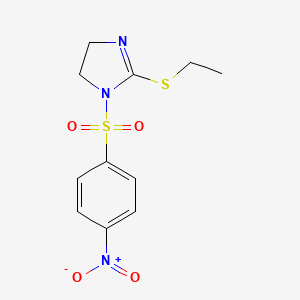

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2549827.png)

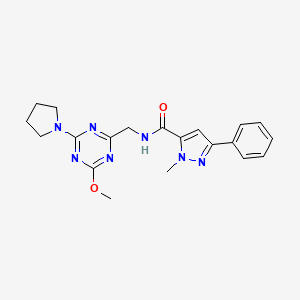

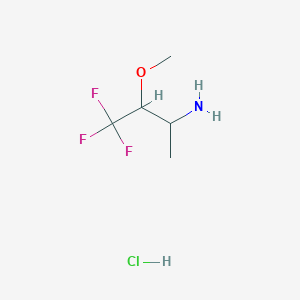

![1-({[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2549835.png)

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2549836.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)